molecular formula C24H38N4O B6039235 N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine

Cat. No.: B6039235
M. Wt: 398.6 g/mol
InChI Key: FTKZZCPXYZYAGI-UHFFFAOYSA-N
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Description

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine is a complex organic compound featuring an imidazole ring and a piperidine moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties. The piperidine moiety is a six-membered ring containing one nitrogen atom, often found in various pharmacologically active compounds.

Properties

IUPAC Name

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c1-5-24-25-19(3)23(26-24)18-27(6-2)16-21-10-8-13-28(17-21)14-12-20-9-7-11-22(15-20)29-4/h7,9,11,15,21H,5-6,8,10,12-14,16-18H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZZCPXYZYAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN(CC)CC2CCCN(C2)CCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by alkylation with ethyl and methyl groups. The piperidine moiety can be prepared through the hydrogenation of pyridine derivatives. The final step involves the coupling of the imidazole and piperidine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Chemical Reactions Analysis

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine has various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including its use as an antihistaminic agent, antiviral, and anti-inflammatory compound.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the piperidine moiety can interact with neurotransmitter receptors, modulating their activity. The compound’s effects are mediated through various signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]ethanamine can be compared with other similar compounds, such as:

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole moiety.

    Astemizole: Another antihistaminic agent with an imidazole structure.

    Omeprazole: An antiulcer drug containing an imidazole ring.

The uniqueness of this compound lies in its specific combination of the imidazole and piperidine moieties, which confer distinct chemical and biological properties.

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